Product packaging for Sodium 2-(pyrazin-2-yl)propanoate(Cat. No.:CAS No. 2044713-66-6)

Sodium 2-(pyrazin-2-yl)propanoate

Cat. No.: B2428771
CAS No.: 2044713-66-6
M. Wt: 174.135
InChI Key: URDYATHKUIYYQD-UHFFFAOYSA-M
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Description

Sodium 2-(pyrazin-2-yl)propanoate is a chemical compound featuring a pyrazine ring, a nitrogen-containing heterocycle known for its versatile role in medicinal chemistry and pharmaceutical research . The pyrazine scaffold is a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of biological activities. These activities often include antimicrobial effects and cytotoxicity against cancer cell lines, making such compounds valuable intermediates in developing new therapeutic agents . While specific pharmacological data for this compound is limited in the public domain, research on closely related analogues provides strong context for its research value. For instance, pyrrolopyrazinone structures, which also contain the pyrazine core, have shown moderate efficacy in inhibiting aldose reductase , a key enzyme in the polyol pathway that is a crucial pharmacological target for treating diabetic complications . Furthermore, the presence of a carboxylic acid functional group in its structure is considered a critical feature for effective aldose reductase inhibition . Other pyrazine-carboxylic acid derivatives, such as Pyrazinamide, are well-established antituberculosis agents, highlighting the therapeutic potential of this chemical class . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N2NaO2 B2428771 Sodium 2-(pyrazin-2-yl)propanoate CAS No. 2044713-66-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-pyrazin-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.Na/c1-5(7(10)11)6-4-8-2-3-9-6;/h2-5H,1H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDYATHKUIYYQD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of the Pyrazinylpropanoate Moiety

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring

The pyrazine ring is notably resistant to electrophilic aromatic substitution. thieme-connect.deresearchgate.netresearchgate.net The two nitrogen atoms exert a strong electron-withdrawing inductive effect, deactivating the ring towards attack by electrophiles. youtube.comyoutube.com Furthermore, in acidic conditions, the nitrogen atoms can be protonated, leading to the formation of a cationic species that is even more resistant to electrophilic assault. thieme-connect.de Direct nitration, halogenation, sulfonation, and Friedel-Crafts reactions on the pyrazine ring are generally not feasible unless the ring is substituted with activating groups. thieme-connect.de

In contrast, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). thieme-connect.deyoutube.comrsc.org Halogenated pyrazines, for instance, readily undergo substitution reactions with various nucleophiles. thieme-connect.dersc.org The presence of the propanoate group at the 2-position, being a weakly deactivating group, is not expected to significantly alter this general reactivity pattern. Nucleophilic attack is anticipated to occur at the carbon atoms of the pyrazine ring, with the positions ortho and para to the nitrogen atoms being the most activated towards such reactions. The mechanism of these substitutions often proceeds through an addition-elimination pathway, involving a Meisenheimer-like intermediate. However, in some cases, a ring-opening-ring-closure (ANRORC) mechanism has been observed for nucleophilic substitutions on pyrazines. thieme-connect.de

Table 1: Comparison of Reactivity in Electrophilic and Nucleophilic Aromatic Substitution

Reaction TypeReactivity of Pyrazine RingInfluencing Factors
Electrophilic SubstitutionLowElectron-withdrawing nature of nitrogen atoms, protonation in acidic media. thieme-connect.deresearchgate.netresearchgate.net
Nucleophilic SubstitutionHigh (especially with leaving groups)Electron-deficient character of the ring. thieme-connect.deyoutube.comrsc.org

Reactions of the Propanoate Side Chain: Carboxylation, Decarboxylation, and Ester Hydrolysis

The propanoate side chain of Sodium 2-(pyrazin-2-yl)propanoate offers a different set of reactive possibilities.

Carboxylation and Decarboxylation: Direct carboxylation of the alpha-carbon of the propanoate side chain is a challenging transformation that would likely require the formation of a carbanion at that position. Given the acidity of the alpha-proton, this could potentially be achieved using a strong base. Conversely, decarboxylation of the corresponding dicarboxylic acid, if formed, would be a plausible reaction, driven by the formation of a stable carbanion intermediate stabilized by the adjacent pyrazine ring. The thermal decarboxylation of pyrazinecarboxylic acids is a known process.

Ester Hydrolysis: The propanoate is present as its sodium salt, but if esterified, the resulting ester would be susceptible to hydrolysis under both acidic and basic conditions.

Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. rsc.org

Base-catalyzed hydrolysis (saponification) is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol. youtube.com

The mechanism for the hydrolysis of a methyl ester of 2-(pyrazin-2-yl)propanoate would follow these general pathways.

Oxidative and Reductive Transformations

The pyrazinylpropanoate moiety can undergo both oxidative and reductive transformations, targeting either the pyrazine ring or the propanoate side chain.

Oxidation: The pyrazine ring is generally stable to oxidation. However, the alkyl side chain can be oxidized under strong oxidizing conditions. libretexts.orglumenlearning.com For instance, treatment with strong oxidizing agents like potassium permanganate (B83412) could potentially oxidize the benzylic-like carbon of the propanoate side chain, leading to the formation of pyrazine-2-carboxylic acid. acs.org The oxidation of alkyl side chains on aromatic rings is a well-established reaction. libretexts.orglumenlearning.com

Reduction: The pyrazine ring can be reduced under various conditions. rsc.orgacs.orgresearchgate.netacs.orgcdnsciencepub.com Catalytic hydrogenation or reduction with dissolving metals can lead to the formation of dihydropyrazines, tetrahydropyrazines (piperazines), or even open-chain products depending on the reaction conditions. cdnsciencepub.com The electrochemical reduction of pyrazine and its derivatives has also been studied, often leading to dihydropyrazine (B8608421) species. rsc.orgacs.orgresearchgate.net The propanoate group is generally stable to these reduction conditions.

Table 2: Potential Products of Oxidative and Reductive Transformations

TransformationReagent/ConditionPotential Product(s)
OxidationStrong oxidizing agent (e.g., KMnO4)Pyrazine-2-carboxylic acid
ReductionCatalytic hydrogenation, dissolving metalsDihydropyrazine, Tetrahydropyrazine (Piperazine) derivatives

Reaction Kinetics and Thermodynamic Studies of Pyrazinylpropanoate Transformations

Reaction Kinetics: The rates of electrophilic substitution on the pyrazine ring are expected to be very slow due to the high activation energy barrier. researchgate.net Conversely, nucleophilic substitution reactions on activated pyrazine systems can be relatively fast. rsc.org The kinetics of side-chain reactions, such as ester hydrolysis, would be expected to follow established rate laws, typically being first or second order depending on the specific mechanism and conditions. researchgate.net

Thermodynamics: The aromaticity of the pyrazine ring contributes significantly to its thermodynamic stability. nist.govnist.gov Reactions that disrupt this aromaticity, such as addition reactions, will generally be thermodynamically unfavorable unless followed by a rearomatization step. The thermodynamics of phase transformations for pyrazine itself have been studied, providing insight into its solid-state behavior. nist.govnist.gov For reactions involving the side chain, the thermodynamic parameters would be comparable to those of other aliphatic carboxylic acids and their derivatives.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides a powerful tool for investigating reaction mechanisms, especially for systems where experimental data is limited. mdpi.comnih.govnih.govrsc.orgnih.govnih.gov

Electrophilic and Nucleophilic Substitution: Density Functional Theory (DFT) calculations could be employed to model the transition states and intermediates of electrophilic and nucleophilic substitution reactions on the pyrazine ring of the title compound. Such studies could predict the regioselectivity of these reactions and provide insights into the activation energy barriers. researchgate.netresearchgate.net Computational studies have been used to explain the low reactivity of azines towards electrophilic substitution by analyzing their frontier molecular orbitals. researchgate.netresearchgate.net

Side Chain Reactivity: Computational methods can also be used to model the reaction pathways of the propanoate side chain, such as the mechanism of decarboxylation or the transition states involved in ester hydrolysis.

Spectroscopic Properties: Computational chemistry can predict spectroscopic properties like NMR and IR spectra, which can be valuable for the characterization of reaction products and intermediates.

While specific computational studies on this compound are not currently published, the application of these methods would undoubtedly provide a deeper understanding of its chemical reactivity and the mechanisms of its transformations.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. For sodium 2-(pyrazin-2-yl)propanoate, ¹H and ¹³C NMR would provide fundamental information on the chemical environment of each proton and carbon atom, respectively.

The stereochemical and conformational analysis of related compounds, such as halohydrins, has been successfully performed using NMR. nih.gov In the case of this compound, the coupling constants between the protons on the chiral center and the adjacent methylene (B1212753) group can reveal the preferred rotameric conformations. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing these values, the predominant conformation of the propanoate chain relative to the pyrazine (B50134) ring can be determined. Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to establish through-space proximities between protons, providing further evidence for the compound's conformational preferences in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and investigating the fragmentation pathways of this compound. The chemical formula for this compound is C₇H₇N₂NaO₂, corresponding to a molecular weight of 174.13 g/mol . biosynth.com

In a typical mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition. The fragmentation pattern observed in the mass spectrum is crucial for structural elucidation. For this compound, characteristic fragmentation would likely involve the loss of the carboxylate group (as CO₂) and cleavages within the propanoate chain and the pyrazine ring, providing a fingerprint for its identification.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint of the functional groups present. For this compound, the analysis of its vibrational spectra would reveal key structural features.

The IR spectrum would be expected to show a strong, broad absorption band in the region of 1550-1610 cm⁻¹ corresponding to the asymmetric stretching vibration of the carboxylate group (COO⁻). The symmetric stretching vibration would appear in the 1400-1450 cm⁻¹ region. nih.gov The presence of the pyrazine ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹, and C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the vibrations of the non-polar bonds of the pyrazine ring. researchgate.net

Table 1: Expected Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
C-H stretching (aromatic)3050-3150IR, Raman
C-H stretching (aliphatic)2850-3000IR, Raman
Asymmetric COO⁻ stretching1550-1610IR
Symmetric COO⁻ stretching1400-1450IR, Raman
C=N, C=C stretching (pyrazine)1400-1600IR, Raman
C-H bending1300-1450IR
Ring vibrations (pyrazine)1000-1300IR, Raman

X-ray Crystallography for Solid-State Structure Determination

Furthermore, this technique would reveal the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state architecture. In related pyrazine-containing crystal structures, various hydrogen bonding motifs and π-π interactions have been observed to play a crucial role in the supramolecular assembly. mdpi.comnih.gov The analysis of the crystal structure of this compound would provide insights into its physical properties, such as solubility and melting point. While a specific crystal structure for this compound is not publicly available, analysis of similar structures suggests that the sodium ion would likely be coordinated to the carboxylate oxygen atoms and potentially to the nitrogen atoms of the pyrazine ring, forming a coordination polymer or a complex network structure. nih.govmdpi.com

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly in complex matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for assessing the purity of pharmaceutical compounds and for their quantification. nih.gov A robust HPLC method for this compound would typically involve a reversed-phase column, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297). nih.gov

Detection is commonly achieved using an ultraviolet (UV) detector, as the pyrazine ring exhibits strong UV absorbance. The method would be validated for linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantification) to ensure its suitability for routine quality control. jocpr.comunodc.org Isocratic or gradient elution can be employed to achieve optimal separation of the main compound from any potential impurities. researchgate.net

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm
Injection Volume 10 µL

This optimized HPLC method would allow for the accurate determination of the purity of this compound and the quantification of any process-related impurities or degradation products.

Gas Chromatography (GC) for Volatile Byproducts and Derivatized Analytes

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. While this compound itself is a salt and thus non-volatile, GC is invaluable for the analysis of volatile byproducts that may arise during its synthesis or degradation. Furthermore, the parent acid, 2-(pyrazin-2-yl)propanoic acid, can be made amenable to GC analysis through derivatization.

Derivatization is a chemical modification process that converts a non-volatile compound into a volatile derivative, making it suitable for GC analysis. For carboxylic acids like 2-(pyrazin-2-yl)propanoic acid, esterification is a common derivatization strategy. This typically involves converting the carboxylic acid group into a more volatile ester, such as a methyl or ethyl ester.

Common derivatization reagents for carboxylic acids include:

Diazomethane: A highly effective methylating agent, although its use is limited by its toxicity and explosive nature.

BF₃/Methanol (B129727) or HCl/Methanol: These reagents act as catalysts for the esterification of carboxylic acids with methanol.

Silylating agents (e.g., BSTFA, TMCS): These reagents replace acidic protons with a trimethylsilyl (B98337) (TMS) group, increasing volatility.

The choice of derivatization reagent and reaction conditions must be optimized to ensure complete conversion and avoid degradation of the analyte. Once derivatized, the resulting ester of 2-(pyrazin-2-yl)propanoic acid can be separated and quantified by GC, often using a capillary column with a polar stationary phase to achieve good peak shape and resolution.

The following table provides an example of GC conditions that could be adapted for the analysis of a derivatized pyrazine carboxylic acid, based on methods used for similar analytes.

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Detector Mass Spectrometer (MS)

Coupled Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

For unambiguous identification and sensitive quantification, chromatographic techniques are often coupled with mass spectrometry (MS). The combination of a separation technique with a powerful detector like a mass spectrometer provides a two-dimensional analytical system that is highly specific and sensitive.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds. Following the derivatization of 2-(pyrazin-2-yl)propanoic acid as described above, GC-MS analysis would provide not only the retention time of the derivative but also its mass spectrum. The mass spectrum is a molecular fingerprint that is highly specific to the compound's structure. The fragmentation pattern observed in the mass spectrum can be used to confirm the identity of the analyte by comparing it to a library of known spectra or by interpreting the fragmentation pathways. For a methyl ester of a pyrazine propanoic acid, characteristic fragments would likely include the molecular ion, a fragment corresponding to the loss of the methoxy (B1213986) group (-OCH₃), and fragments arising from the cleavage of the pyrazine ring.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of non-volatile and thermally labile compounds, making it suitable for the direct analysis of this compound and its parent acid without the need for derivatization. In LC-MS, the analyte is separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer.

A typical LC-MS method for a compound like this compound would involve a reversed-phase HPLC separation on a C18 column with a mobile phase consisting of an aqueous component (often with a formic acid or ammonium acetate buffer to improve peak shape and ionization) and an organic modifier like acetonitrile or methanol.

Electrospray ionization (ESI) is the most common ionization technique used in LC-MS for polar compounds. For this compound, analysis in positive ion mode would likely detect the protonated molecule [M+H]⁺ of the corresponding acid, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance selectivity and sensitivity. In MS/MS, a specific ion (the precursor ion) is selected and fragmented to produce a characteristic set of product ions.

The following table outlines typical LC-MS/MS parameters that could be applied to the analysis of pyrazinoic acid, a structurally related compound, and could be adapted for 2-(pyrazin-2-yl)propanoic acid. nih.gov

ParameterCondition
Column Zorbax Eclipse XDB C18 (100 x 4.6 mm, 3.5 µm)
Mobile Phase A: 0.1% Acetic Acid in Water, B: Methanol (Gradient elution)
Flow Rate 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition (for Pyrazinoic Acid) m/z 125.0 → 80.9

Electrochemical Methods for Redox Behavior Characterization

Electrochemical methods are powerful tools for investigating the redox properties of molecules. For a compound containing a pyrazine ring, such as this compound, techniques like cyclic voltammetry (CV) can provide valuable information about its oxidation and reduction potentials. The pyrazine ring is known to be electrochemically active and can undergo reduction at a negative potential.

Cyclic voltammetry involves scanning the potential of a working electrode in a solution containing the analyte and measuring the resulting current. The resulting voltammogram provides information about the redox processes, including the potentials at which they occur and their reversibility. The presence of substituents on the pyrazine ring, such as the 2-propanoate group, will influence the redox potentials. An electron-withdrawing group like the carboxylate is expected to make the reduction of the pyrazine ring occur at a less negative potential compared to unsubstituted pyrazine. dtu.dk

A typical CV experiment for this compound would be conducted in an aprotic solvent with a supporting electrolyte. The data obtained can be used to understand the electronic properties of the molecule and its potential involvement in electron transfer reactions.

The table below shows representative cyclic voltammetry data for pyrazine and pyrazinecarboxylic acid, which can serve as a reference for predicting the electrochemical behavior of 2-(pyrazin-2-yl)propanoic acid. dtu.dk

CompoundReduction Peak Potential (Epc) vs. Ag/AgClOxidation Peak Potential (Epa) vs. Ag/AgClSolvent/Electrolyte
Pyrazine-2.1 V-Acetonitrile / 0.1 M TBAPF6
Pyrazine-2-carboxylic acid-1.7 V-Aqueous buffer (pH 7)

Advanced Hyphenated Techniques in Pyrazinylpropanoate Analysis

Beyond the standard coupled techniques of GC-MS and LC-MS, more advanced hyphenated techniques can provide even greater insight into the analysis of complex samples containing this compound. These techniques often involve the coupling of multiple separation dimensions or the use of alternative separation or detection methods.

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can be advantageous for the separation of polar compounds that are challenging to analyze by GC or LC. For a compound like this compound, SFC could offer a unique selectivity and faster analysis times compared to HPLC. The coupling of SFC with MS provides a sensitive and specific detection method.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry, IMS-MS provides an additional dimension of separation, which can be used to resolve isomers that are not separable by chromatography alone. This could be particularly useful for distinguishing between different positional isomers of pyrazinylpropanoate or for separating the analyte from co-eluting matrix components.

These advanced techniques, while not yet routine in all laboratories, offer powerful capabilities for the comprehensive characterization of challenging analytes like this compound, especially in complex matrices.

Computational and Theoretical Studies on Pyrazinylpropanoate Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic nature of a molecule. These methods model the ground state of molecules to determine their geometric and electronic properties. mdpi.com For a system like Sodium 2-(pyrazin-2-yl)propanoate, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and other key electronic parameters.

The most critical molecular orbitals in chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. masterorganicchemistry.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. mdpi.comlibretexts.org A small HOMO-LUMO gap suggests that a molecule is more reactive.

In a theoretical study on related 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide derivatives, DFT calculations were performed to analyze these electronic properties. mdpi.com The results provided insights into how different substituents on the aromatic rings influence the electronic structure. Similar calculations for this compound would reveal the electron-donating or -withdrawing character of the pyrazine (B50134) ring and the propanoate group, and how they collectively define the molecule's reactivity profile.

Table 1: Example Electronic Properties of Related Pyrazine Derivatives Calculated via DFT Data adapted from a study on 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides to illustrate typical computational outputs. mdpi.com

Compound DerivativeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
4a (5-(3-chlorophenyl)-...)-6.38-2.543.84
4d (5-(4-chlorophenyl)-...)-6.41-2.593.82
4j (5-(3,5-difluorophenyl)-...)-6.63-2.614.02
4b (5-(3,4-dichlorophenyl)-...)-6.52-2.713.81

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations extend this analysis by modeling the movement of atoms and molecules over time. arxiv.org These simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed picture of the molecule's dynamic behavior in different environments, such as in a solvent like water or glycerol. nih.govfrontiersin.org Key parameters derived from MD simulations include the radius of gyration, which describes the molecule's compactness, and the solvent accessible surface area (SASA), which quantifies the portion of the molecule exposed to the solvent. frontiersin.org

For pyrazinylpropanoate systems, MD simulations could be used to:

Explore the conformational landscape and identify the most populated shapes in solution.

Analyze the hydration shell around the molecule, particularly around the charged carboxylate group and the nitrogen atoms of the pyrazine ring.

Study how the molecule's conformation changes in response to temperature or the presence of other molecules, which is crucial for understanding its behavior in biological systems. frontiersin.org

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict spectroscopic data with increasing accuracy, aiding in the interpretation of experimental results and the structural elucidation of new compounds.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of a molecule's chemical bonds. DFT methods, such as B3LYP with a 6-31G(d) basis set, are commonly used for this purpose. nih.gov Calculated frequencies are often systematically higher than experimental values and are corrected using a scaling factor (e.g., 0.959) to improve agreement. nih.gov Such calculations for this compound would predict the positions of characteristic bands, such as the C=O stretching of the carboxylate and the C-N stretching vibrations within the pyrazine ring.

UV-Vis Spectroscopy: The prediction of ultraviolet-visible absorption spectra is typically achieved using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of vertical electronic excitations from the ground state to various excited states. nih.gov For accurate predictions, especially for molecules in solution, it is often necessary to include the solvent's effect using a model like the Polarizable Continuum Model (PCM). nih.gov For the pyrazinylpropanoate system, TD-DFT could predict the λ_max values corresponding to π → π* transitions within the pyrazine ring. Machine learning models are also emerging as powerful tools for rapidly predicting UV-Vis spectra from molecular structures. nih.govchemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for confirming molecular structures. While more computationally intensive, methods like the Gauge-Independent Atomic Orbital (GIAO) approach, combined with DFT, can provide theoretical chemical shifts that correlate well with experimental data. For this compound, these calculations would help assign the signals observed in experimental spectra to specific protons and carbon atoms in the molecule. mdpi.com

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to drug discovery for evaluating how a potential drug molecule might interact with its biological target.

The process involves placing the ligand, such as the pyrazinylpropanoate anion, into the binding site of a target protein and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. nih.gov Studies on related pyrazoline derivatives have used software like AutoDock Vina to investigate their potential as inhibitors of enzymes like the SARS-CoV-2 main protease. nih.gov In such studies, the binding affinities of new compounds are often compared to a known inhibitor. nih.gov

For this compound, a molecular docking study would involve:

Selecting a relevant protein target.

Generating a 3D structure of the pyrazinylpropanoate anion.

Performing docking simulations to predict the binding pose and affinity.

Analyzing the interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and the amino acid residues of the protein. researchgate.net

This modeling of ligand-receptor interactions helps to understand the molecular basis of biological activity and can guide the rational design of more potent and selective inhibitors. nih.govnih.gov

Table 2: Illustrative Molecular Docking Results for a Related Pyrazoline Derivative against SARS-CoV-2 Main Protease Data adapted from a study on novel pyrazoline derivatives to demonstrate typical docking outputs. nih.gov

CompoundBinding Affinity (kcal/mol)Key Interacting Residues
Lopinavir (Reference)-7.8(Not specified)
Derivative A1-8.2(Not specified)
Derivative A2-8.3(Not specified)
Derivative A3-7.5(Not specified)

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry can map out the energy profile of a chemical reaction, providing a detailed understanding of its mechanism. This involves calculating the energies of the reactants, products, any intermediates, and, most importantly, the transition states (TS). The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. nih.gov

Understanding the structure and energy of a transition state is critical because enzymes function by binding to and stabilizing the transition state of a reaction more strongly than the ground state of the substrate. nih.govgrantome.com Molecules designed to mimic the geometry and electronic structure of a transition state can act as potent enzyme inhibitors. nih.gov

For a molecule like this compound, this type of analysis could be applied to its synthesis or metabolic degradation. For example, in a hypothetical synthesis step involving the formation of the carbon-carbon bond adjacent to the pyrazine ring, quantum chemical calculations could:

Identify the structure of the transition state.

Calculate the activation energy (the difference in energy between the reactants and the transition state).

Determine whether the reaction is exothermic or endothermic by comparing the energies of the reactants and products.

Investigate the effect of catalysts or different reaction conditions on the energy barrier.

This analysis provides fundamental insights into reaction kinetics and mechanisms that are often difficult to obtain through experimental means alone. nih.gov

Environmental Transformation and Biodegradation Studies

Abiotic Degradation Pathways (e.g., Photodegradation, Hydrolysis)

Abiotic degradation processes, such as photodegradation and hydrolysis, are key factors in the environmental persistence of organic compounds.

Photodegradation: The degradation of chemical compounds by light, is a significant pathway for the removal of many environmental contaminants. envirotech-online.comnih.gov For pyrazine (B50134) compounds, their aromatic structure suggests potential susceptibility to photodegradation. Studies on related nitrogen-containing heterocyclic compounds, such as the herbicide atrazine (B1667683), have shown that photodegradation can occur in aqueous solutions and natural waters, with the rate influenced by factors like the presence of sensitizers such as hydrogen peroxide. nih.govsums.ac.ir The process can lead to the formation of various transformation products. nih.govrsc.org For instance, the photodegradation of atrazine in water has been shown to follow first-order kinetics, with different rates under UV light versus sunlight. envirotech-online.comsums.ac.ir While direct photolysis of Sodium 2-(pyrazin-2-yl)propanoate is plausible, the specific wavelengths of light it absorbs and its quantum yield for degradation would determine the environmental significance of this pathway. The presence of other substances in the environment, like dissolved organic matter, can also influence photodegradation rates, sometimes slowing them down. rsc.org

Hydrolysis: The cleavage of chemical bonds by the addition of water, is another potential abiotic degradation route. The stability of the pyrazine ring itself is generally high, but the substituent groups can influence its susceptibility to hydrolysis. gla.ac.uk For this compound, the ester linkage in the propanoate group could potentially undergo hydrolysis, although the stability of the pyrazine ring itself to hydrolysis under normal environmental pH conditions is expected to be significant. gla.ac.ukslideshare.net Some studies on pyrazine derivatives indicate that hydrolysis can occur under alkaline conditions, leading to the formation of carboxylic acid derivatives. gla.ac.uk

Biotic Degradation Mechanisms

The biological breakdown of organic compounds by living organisms, primarily microorganisms, is a crucial process for their removal from the environment.

Microbial Communities and Their Role in Pyrazine Metabolism

A variety of microbial communities have been shown to degrade pyrazine compounds. researchgate.net Bacteria, in particular, play a significant role in the metabolism of pyrazines, utilizing them as sources of carbon and nitrogen. researchgate.net Genera such as Bacillus, Pseudomonas, and Rhodococcus have been implicated in the degradation of pyrazines. researchgate.net For instance, some bacterial strains can utilize various substituted pyrazines as their sole source of carbon and energy. researchgate.net The ability of microorganisms to degrade these compounds is essential for preventing their accumulation in the environment.

Identification of Biodegradation Products and Intermediates

The microbial degradation of pyrazines proceeds through a series of intermediate products. While the complete degradation pathways for many pyrazines are still under investigation, some common initial transformation products have been identified. researchgate.net For alkylpyrazines, a common initial step is the oxidation of the alkyl side chain, leading to the formation of pyrazine carboxylic acids. mdpi.com For example, the metabolism of 2-methylpyrazine (B48319) in humans has been shown to yield pyrazine-2-carboxylic acid and 5-hydroxypyrazine-2-carboxylic acid. mdpi.com It is plausible that the biodegradation of this compound would also involve initial transformations of the propanoate side chain. The ultimate fate of the pyrazine ring is its cleavage, leading to the formation of smaller, more readily biodegradable molecules.

Enzymatic Systems Involved in Pyrazine Ring Cleavage or Modification

The breakdown of the stable pyrazine ring is an enzymatically mediated process. Specific enzymes are responsible for catalyzing the cleavage of the heterocyclic ring. For example, an enzyme named aspergillic acid degrading enzyme (ADE), isolated from Trichoderma koningii, has been shown to catalyze the cleavage of the pyrazine ring in aspergillic acid, a substituted pyrazinone. jst.go.jp This enzyme is a homodimeric protein that requires NAD(P)H and molecular oxygen for its activity. jst.go.jp Other enzymatic systems, such as those involving nonribosomal peptide synthetases (NRPSs), have also been found to be involved in the biosynthesis and potential modification of pyrazine structures in some bacteria. nih.gov The specific enzymes responsible for the degradation of this compound have not yet been identified, but they are likely to be oxygenases or hydrolases that can attack the aromatic ring structure.

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are computational tools used to predict the transport, transformation, and ultimate fate of chemicals in the environment. nih.govresearchgate.net These models integrate data on a chemical's physical-chemical properties, degradation rates (both abiotic and biotic), and the characteristics of the receiving environment to estimate its persistence and potential for exposure. researchgate.net

The persistence of a compound in the environment is often characterized by its half-life, the time it takes for its concentration to be reduced by half. The persistence of pyrazine derivatives can vary significantly depending on the specific compound and environmental conditions. nih.govresearchgate.net For example, the persistence of triazine herbicides, which share a heterocyclic nitrogen structure, can range from days to years in soil, influenced by factors such as soil type, pH, and microbial activity. researchgate.net

Applications in Advanced Chemical Sciences and Research

Role in Agrochemistry Research as Synthetic Intermediates

While specific research detailing the direct use of Sodium 2-(pyrazin-2-yl)propanoate as a synthetic intermediate in agrochemical production is not extensively documented in publicly available literature, the broader class of pyrazine (B50134) derivatives plays a significant role in the development of modern crop protection agents.

The pyrazine core is a key pharmacophore in a variety of biologically active molecules. In the context of agrochemicals, pyrazine derivatives have been investigated for their herbicidal, fungicidal, and insecticidal properties. For instance, various pyrazine-containing compounds have been synthesized and evaluated for their ability to act as herbicides. ias.ac.in The structural motif of pyrazine is recognized for its bioisosterism to naturally occurring compounds, which can be a crucial factor in its biological activity. ias.ac.in

It is plausible that this compound could serve as a precursor for a range of advanced agrochemicals. The propanoate side chain offers a reactive handle for further chemical modifications, allowing for the introduction of diverse functional groups to modulate the biological activity and selectivity of the final product. For example, the carboxylic acid derivative, which can be readily obtained from its sodium salt, is a common starting point for the synthesis of amides and esters, classes of compounds frequently found in active agrochemical ingredients. While direct synthetic routes from this compound are not explicitly detailed in current research, its potential as a building block for novel pyrazine-based herbicides, fungicides, or insecticides remains a compelling area for future investigation.

Agrochemical Class Potential Role of Pyrazine Moiety Relevant Research Context
HerbicidesInhibition of essential plant enzymes, disruption of photosynthetic processes. ias.ac.inSynthesis and evaluation of various pyrazine derivatives for herbicidal activity. ias.ac.in
FungicidesInterference with fungal cell wall synthesis or metabolic pathways.Design of novel fungicides incorporating heterocyclic scaffolds.
InsecticidesActing as insect growth modulators or neurotoxins.Exploration of pyrazine-containing compounds for insecticidal properties.

Contributions to Materials Science and Engineering

The electron-deficient nature of the pyrazine ring imparts interesting electronic and photophysical properties to its derivatives, making them attractive candidates for applications in materials science. While specific studies on this compound in this context are limited, the broader family of pyrazine-containing molecules has demonstrated significant potential.

Pyrazine units are incorporated into conjugated polymer backbones to tune their electronic properties. The electron-withdrawing character of the pyrazine ring can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, which is beneficial for n-type (electron-transporting) organic semiconductors. Research has shown that the inclusion of pyrazine moieties can influence the charge transport characteristics of these materials.

The photophysical properties of pyrazine derivatives are of considerable interest for optical and photovoltaic applications. The pyrazine ring can act as an electron-accepting unit in push-pull chromophores, leading to intramolecular charge transfer (ICT) upon photoexcitation. This phenomenon is fundamental to the operation of various optical devices. While direct integration of this compound into such devices is not reported, the development of pyrazine-containing materials for these applications is an active area of research.

The incorporation of pyrazine units into polymer structures can impart specific functional properties. For instance, the nitrogen atoms in the pyrazine ring can act as coordination sites for metal ions, leading to the formation of coordination polymers with interesting magnetic or catalytic properties. nih.gov The rigidity of the pyrazine ring can also influence the thermal and mechanical properties of the resulting polymers. Although research has not specifically highlighted this compound, the potential to use it as a monomer or a modifying agent to create functional polymers exists. The propanoate group could be used for polymerization or for grafting onto other polymer chains.

Material Type Role of Pyrazine Moiety Potential Application
Conductive PolymersElectron-accepting unit, enhances n-type conductivity.Organic field-effect transistors (OFETs), organic solar cells.
Optical MaterialsIntramolecular charge transfer, nonlinear optical properties.Electro-optic modulators, optical data storage.
Photovoltaic MaterialsElectron acceptor in donor-acceptor systems.Organic solar cells, photodetectors.
Functional PolymersCoordination sites for metals, thermal stability.Catalysis, sensors, high-performance plastics.
Luminescent MaterialsComponent of conjugated systems, influences emission properties.Organic light-emitting diodes (OLEDs), fluorescent probes.

Applications in Catalysis and Coordination Chemistry

The distinct electronic nature of the pyrazine ring, characterized by its electron-withdrawing properties, makes its derivatives highly valuable in catalysis and coordination chemistry. nih.gov They serve as versatile ligands for metal complexes and can also function directly as organocatalysts.

Pyrazine Derivatives as Ligands in Asymmetric Catalysis

The development of asymmetric catalysis is crucial for the synthesis of enantiomerically pure compounds, a key requirement in the pharmaceutical industry. Pyrazine derivatives, with their rigid structure and defined coordination geometry, are effective ligands in creating chiral metal complexes for asymmetric transformations. The nitrogen atoms of the pyrazine ring act as excellent coordination sites for a variety of transition metals. By incorporating chiral substituents onto the pyrazine scaffold, chemists can design ligands that create a specific chiral environment around the metal center. This steric and electronic control enables the catalyst to selectively produce one enantiomer of a product over the other.

Metal-Pyrazine Complexes in Photocatalysis and Energy Transfer Processes

Metal-pyrazine complexes have emerged as significant players in the fields of photocatalysis and solar energy conversion. The pyrazine ligand can effectively mediate electron transfer processes, a critical step in these applications. semanticscholar.org Ruthenium(II)-polypyridyl complexes featuring pyrazine-functionalized ligands, for instance, exhibit metal-to-ligand charge transfer (MLCT) in the visible light spectrum. nih.gov This excitation leads to a significant increase in the basicity of the pyrazine moiety, enabling excited-state proton transfer (ESPT) on an ultrafast timescale, a key process in light-driven chemical reactions. nih.gov

In another application, iron(II) complexes modified with pyrazine ligands are being explored for the photocatalytic reduction of carbon dioxide to methanol (B129727), offering a potential pathway for converting a greenhouse gas into a valuable fuel. ursinus.edu Similarly, cobalt(II) macrocyclic complexes functionalized with pyrazine groups act as competent photocatalysts for aqueous proton reduction to generate hydrogen (H2). semanticscholar.org The substitution of pyridine (B92270) with pyrazine in these cobalt complexes has a profound impact on the metal- and ligand-centered reduction potentials, which in turn influences the catalytic activity for H2 generation. semanticscholar.org A study showed that for each pyrazine group added to the macrocycle, the Co(II/I) potential shifted anodically by approximately 130 mV. semanticscholar.org

A cadmium(II) porphyrin complex coordinated with a pyrazine axial ligand has demonstrated excellent photocatalytic activity in the degradation of industrial dyes, showcasing the role of pyrazine in environmental remediation. kaust.edu.sa

Table 1: Properties of Metal-Pyrazine Complexes in Photocatalysis

Complex Type Application Key Finding
Ruthenium(II)-pyrazine Photobases MLCT excitation leads to a ΔpKa of 9 units, with proton transfer occurring within ~300 picoseconds. nih.gov
Iron(II)-pyrazine CO₂ Reduction Investigated for the photocatalytic conversion of carbon dioxide to methanol using visible light. ursinus.edu
Cobalt(II)-pyrazine H₂ Generation Pyrazine substitution anodically shifts the Co(II/I) potential, impacting H₂ catalytic activity. semanticscholar.org

Role as Organocatalysts in Organic Transformations

Beyond their role as ligands, pyrazine derivatives can themselves act as organocatalysts, avoiding the need for metal ions. This is a growing area of green chemistry. One notable example is the organocatalytic diboration of pyrazine derivatives, which provides a straightforward route to dearomatized N-heterocycles, important structural motifs in synthetic and medicinal chemistry. researchgate.net

Significance as Synthons in Drug Discovery Research

The term "synthon" refers to a structural unit within a molecule that can be formed or assembled by known synthetic operations. The pyrazine scaffold is a highly prized synthon in drug discovery, forming the core of numerous biologically active compounds. nih.govresearchgate.net

Pyrazine Scaffold as a Building Block for Diverse Molecular Libraries

The pyrazine nucleus is considered a "privileged scaffold" in medicinal chemistry. Its presence in several FDA-approved drugs, such as the proteasome inhibitor Bortezomib and the anti-tuberculosis agent Pyrazinamide (B1679903), highlights its therapeutic importance. nih.gov The pyrazine ring's ability to participate in hydrogen bonding and other molecular interactions, combined with its metabolic stability, makes it an ideal framework for building large, diverse libraries of compounds for biological screening. nih.gov These libraries are essential for identifying new hit compounds in the early stages of drug discovery. doaj.org Researchers design and synthesize series of pyrazine derivatives with varied substitution patterns to explore structure-activity relationships (SAR) and optimize compounds for potency and selectivity against biological targets like enzymes and receptors. doaj.orgnih.gov

Table 2: Examples of Marketed Drugs Containing the Pyrazine Scaffold

Drug Name Therapeutic Area
Amiloride Diuretic
Bortezomib Anticancer
Paritaprevir Antiviral
Pyrazinamide Antitubercular

Synthetic Strategies for Pyrazine-Derived Molecular Entities

The utility of the pyrazine scaffold in drug discovery is underpinned by the development of robust and versatile synthetic methodologies to create its derivatives. tandfonline.com A variety of synthetic strategies allow chemists to functionalize the pyrazine ring with precision.

Common synthetic routes include:

Condensation Reactions: A classical approach involves the condensation of α-dicarbonyl compounds with 1,2-diamines. youtube.com Self-condensation of α-amino ketones followed by oxidation is another fundamental method to form the pyrazine ring. youtube.com

Cross-Coupling Reactions: Modern cross-coupling reactions are instrumental in elaborating the pyrazine core. The Suzuki-Miyaura coupling, for example, has been used to synthesize pyrazine-linked bisindole alkaloids by reacting 2,5-dibromopyrazine (B1339098) with a borylated indole. nih.gov Similarly, nickel-catalyzed Kumada-Corriu cross-coupling can effectively install alkyl groups onto a chloropyrazine intermediate. nih.gov

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds of the pyrazine ring is a highly efficient, atom-economical strategy. Iron-catalyzed C-H functionalization with organoboron agents has been successfully applied to the synthesis of the natural product Botryllazine A. nih.gov

Click Chemistry: The copper-mediated "click chemistry" reaction between pyrazine-based alkynes and substituted azides provides an efficient route to pyrazine-triazole conjugates, which have been explored for their antiviral properties. nih.gov

These synthetic tools provide the flexibility needed to generate a vast chemical space around the pyrazine core, facilitating the discovery of new molecules with potent therapeutic activities. nih.govnih.gov

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For Sodium 2-(pyrazin-2-yl)propanoate, research is anticipated to move beyond traditional synthesis in favor of greener alternatives.

Current synthetic strategies for pyrazine (B50134) derivatives often involve multi-step processes with harsh reaction conditions and the use of hazardous reagents. tandfonline.comtandfonline.com A significant future direction lies in the adoption of green chemistry principles. This includes the use of renewable starting materials, atom-economical reactions, and the replacement of toxic solvents with more sustainable options like water or deep eutectic solvents (DESs). acs.orgthieme-connect.com For instance, the self-condensation of d-glucosamine in DESs to form pyrazine derivatives showcases a promising sustainable route that could be adapted for the synthesis of 2-(pyrazin-2-yl)propanoate precursors. acs.org

One-pot synthesis is another area ripe for exploration. tandfonline.comresearchgate.net Developing a one-pot reaction that combines the formation of the pyrazine ring with the introduction of the propanoate side chain would significantly improve efficiency and reduce waste. researchgate.net Catalysis will play a pivotal role in these advancements. Research into novel catalysts, including biocatalysts and nano-catalysts, could lead to milder reaction conditions and higher selectivity, minimizing the formation of byproducts. tandfonline.comthieme-connect.com

Table 1: Comparison of Traditional vs. Future Synthetic Approaches

FeatureTraditional SynthesisFuture Sustainable Synthesis
Starting Materials Often petroleum-basedRenewable resources (e.g., biomass)
Solvents Volatile organic compounds (VOCs)Water, deep eutectic solvents (DESs)
Catalysts Homogeneous metal catalystsBiocatalysts, heterogeneous nanocatalysts
Process Multi-step, high energy inputOne-pot, energy-efficient
Waste Generation SignificantMinimized (high atom economy)

Advanced Mechanistic Studies on Pyrazinylpropanoate Reactivity

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing processes and designing new applications. The electronic nature of the pyrazine ring, with its two electron-withdrawing nitrogen atoms, significantly influences its reactivity. irjmets.com

Future mechanistic studies should focus on elucidating the intricate details of key transformations. This includes investigating the kinetics and thermodynamics of the cyclization reactions that form the pyrazine core and the subsequent functionalization steps. Techniques such as in-situ spectroscopy (e.g., NMR, IR) and isotopic labeling can provide valuable insights into reaction intermediates and transition states.

Furthermore, understanding the reactivity of the propanoate side chain in the context of the pyrazine ring is essential. Studies could explore how the pyrazine moiety influences the acidity of the alpha-proton and the reactivity of the carboxylate group. This knowledge could be leveraged for the development of novel derivatization strategies.

Expansion of Computational Modeling for Predictive Research

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the properties and reactivity of molecules. researchgate.netbohrium.commostwiedzy.plbendola.commdpi.com For this compound, computational modeling can accelerate research and development in several ways.

DFT calculations can be employed to:

Predict molecular properties: Geometrical parameters, electronic structure, and spectroscopic signatures (IR, NMR) can be calculated and compared with experimental data to confirm the structure of synthesized compounds. bendola.com

Elucidate reaction mechanisms: The energetics of different reaction pathways can be modeled to identify the most favorable routes and to understand the role of catalysts.

Design novel derivatives: The electronic and steric effects of different substituents on the pyrazine ring can be computationally screened to predict their impact on the molecule's properties and biological activity. bohrium.com This allows for the rational design of new compounds with desired characteristics before committing to synthetic efforts. researchgate.net

The integration of machine learning with computational chemistry also presents an exciting frontier. By training algorithms on existing experimental and computational data, it may become possible to predict the properties and activities of novel pyrazinylpropanoate derivatives with even greater speed and accuracy.

Table 2: Applications of Computational Modeling in Pyrazinylpropanoate Research

Application AreaComputational TechniquePredicted Properties/Outcomes
Structural Elucidation DFT Geometry OptimizationBond lengths, bond angles, dihedral angles
Spectroscopic Analysis TD-DFT, NMR CalculationsUV-Vis spectra, NMR chemical shifts
Reaction Mechanism Transition State SearchingActivation energies, reaction pathways
Predictive Design QSAR, Molecular DockingBiological activity, binding affinities

Exploration of New Environmental Remediation Strategies

The biodegradability of pyrazine compounds suggests their potential role in environmental applications. researchgate.netnih.govresearchgate.net While some substituted pyrazines can be recalcitrant, many are susceptible to microbial degradation. researchgate.netnih.gov Future research should investigate the specific biodegradation pathways of this compound. Identifying microorganisms capable of utilizing this compound as a carbon or nitrogen source could lead to the development of bioremediation strategies for pyrazine-containing waste streams. researchgate.net

Furthermore, the pyrazine scaffold can be incorporated into materials designed for environmental remediation. For example, pyrazine-based polymers or metal-organic frameworks (MOFs) could be developed for the selective adsorption of pollutants from water or air. The propanoate group in this compound offers a handle for polymerization or for grafting onto other materials.

Innovation in Pyrazine-Based Functional Materials

The unique electronic properties of the pyrazine ring make it an attractive building block for functional materials. rsc.org Pyrazine-based materials have shown promise in optoelectronics, including applications in solar cells and light-emitting diodes. rsc.org The incorporation of the 2-(pyrazin-2-yl)propanoate moiety into polymers or other macromolecular structures could lead to new materials with tailored electronic and physical properties.

Research in this area could focus on:

Conducting Polymers: Polymerizing derivatives of this compound could yield novel conducting polymers with applications in sensors, antistatic coatings, and organic electronics.

Luminescent Materials: The pyrazine ring can be a component of fluorescent or phosphorescent materials. Modifying the substituents on the pyrazine ring of 2-(pyrazin-2-yl)propanoate could tune the emission properties for applications in bioimaging or organic light-emitting diodes (OLEDs).

Metal-Organic Frameworks (MOFs): The carboxylate group of the propanoate side chain is an ideal linker for the construction of MOFs. These porous materials could have applications in gas storage, catalysis, and drug delivery. researchgate.net

Interdisciplinary Approaches in Pyrazinylpropanoate Research

The full potential of this compound will be realized through interdisciplinary collaboration. acs.org The diverse applications of pyrazine derivatives in medicine, materials science, and agriculture necessitate a multifaceted research approach. tandfonline.comnih.govmdpi.comnih.gov

Chemists will need to work closely with:

Biologists and Pharmacologists: To evaluate the biological activity of new pyrazinylpropanoate derivatives for potential pharmaceutical applications.

Materials Scientists and Physicists: To characterize the physical and electronic properties of novel pyrazine-based materials and to fabricate and test devices.

Environmental Scientists and Engineers: To assess the environmental fate and potential remediation applications of these compounds.

Computational Scientists: To develop and apply predictive models that can guide experimental research.

By fostering these interdisciplinary partnerships, the scientific community can accelerate the discovery and development of new technologies based on the versatile this compound scaffold.

Q & A

Basic Synthesis: How is Sodium 2-(pyrazin-2-yl)propanoate synthesized, and what are the critical steps for optimizing yield?

Answer:
The synthesis typically involves hydrolysis of a precursor ester (e.g., ethyl or methyl 2-(pyrazin-2-yl)propanoate) under alkaline conditions. A key procedure includes saponification using sodium hydroxide, followed by neutralization and crystallization. For example, potassium 2-methyl-2-(pyrazin-2-yl)propanoate is synthesized via hydrolysis of tert-butyl esters and subsequent salt formation with potassium hydroxide . Adapting this method for sodium salts requires careful pH control during neutralization to avoid byproducts. Yield optimization hinges on solvent selection (e.g., methanol/water mixtures), reaction temperature (60–80°C), and purification via recrystallization or column chromatography.

Basic Characterization: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:
Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For example, pyrazine protons resonate at δ 8.5–9.5 ppm, while the propanoate backbone appears at δ 1.2–2.5 ppm (methyl) and δ 3.5–4.5 ppm (carboxylate) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+Na]+^+) with <2 ppm error .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using polar solvents (e.g., ethyl acetate/hexane).
    Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis for sodium content .

Basic Applications: What are the primary research applications of this compound in medicinal chemistry?

Answer:
The compound serves as:

  • A ligand precursor for metal coordination complexes due to its pyrazine and carboxylate moieties, which stabilize transition metals in catalytic studies.
  • A building block for prodrugs or bioactive molecules. Structural analogs in patents demonstrate activity against enzymes like kinases or proteases, suggesting potential in targeted therapy .
  • A substrate in decarboxylative reactions for olefin synthesis, enabling C–C bond formation under transition metal-free conditions .

Advanced Reactivity: How does this compound participate in transition metal-free decarboxylative reactions?

Answer:
The carboxylate group undergoes radical-mediated decarboxylation when heated with oxidants (e.g., peroxides) or under photolytic conditions. This generates a stabilized radical intermediate, which reacts with alkenes to form olefinated products. For example, potassium salts of similar propanoates yield styrene derivatives via this pathway . Key parameters include solvent polarity (acetonitrile preferred), temperature (80–100°C), and radical initiator concentration (e.g., 10 mol% DTBP).

Advanced Stability: What factors influence the stability of this compound in aqueous solutions?

Answer:
Stability is affected by:

  • pH : Degrades rapidly in acidic conditions (pH < 4) via protonation of the carboxylate, but remains stable at pH 7–9.
  • Light and Temperature : Prolonged UV exposure or storage above 25°C accelerates decomposition. Refrigeration (2–8°C) in amber glass vials is recommended, consistent with handling protocols for sodium salts in pharmacopeial standards .
  • Oxidative Stress : Susceptible to peroxide formation in the presence of oxygen; inert gas (N2_2) purging during storage mitigates this .

Advanced Structure-Activity Relationships (SAR): How do structural modifications of this compound affect its biological activity?

Answer:

  • Pyrazine Substitution : Electron-withdrawing groups (e.g., –F, –CF3_3) at the pyrazine 3-position enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
  • Propanoate Chain Length : Shorter chains (e.g., acetate analogs) reduce steric hindrance, improving interaction with catalytic sites.
  • Sodium Counterion : Replacing sodium with bulkier ions (e.g., tetrabutylammonium) alters solubility and membrane permeability, critical for in vivo efficacy .

Advanced Data Contradictions: How should researchers resolve discrepancies in reported spectroscopic data for this compound derivatives?

Answer:
Contradictions often arise from:

  • Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., D2_2O vs. DMSO-d6_6). Cross-referencing data with standardized solvents is critical .
  • Tautomerism : Pyrazine ring protonation states in acidic/basic conditions can shift 1^1H NMR peaks. Validate spectra under controlled pH .
  • Impurity Artifacts : Trace solvents (e.g., ethyl acetate) or unreacted precursors may produce extra peaks. Use preparative HPLC or iterative recrystallization for purification .

Advanced Computational Modeling: What in silico methods predict the interaction of this compound with biological targets?

Answer:

  • Docking Studies : Software like AutoDock Vina models binding to protein active sites (e.g., SARS-CoV-2 main protease) using the compound’s SMILES string (O=C([O-])C(C)(C)C1=NC=CN=C1) .
  • DFT Calculations : Predict thermodynamic stability of tautomers and reaction intermediates. Basis sets (e.g., B3LYP/6-31G*) optimize geometry for NMR chemical shift simulations .
  • MD Simulations : Assess solvation dynamics and membrane permeability using force fields (e.g., CHARMM36) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.